Home > Products > Screening Compounds P58268 > (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol - 1076195-50-0

(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Catalog Number: EVT-3511664
CAS Number: 1076195-50-0
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032)

Compound Description: LQFM032 is a novel compound designed and synthesized to investigate its anxiolytic-like effects. Pharmacological evaluations, including the Irwin test, open-field test, elevated plus maze test, and light-dark box test, revealed that LQFM032 exhibits anxiolytic-like activity mediated through the benzodiazepine and nicotinic pathways [].

4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide ([11C]MG2-1812)

Compound Description: [11C]MG2-1812 serves as a novel positron emission tomography (PET) ligand specifically developed for imaging metabotropic glutamate receptor subtype 2 (mGlu2) in the brain [, ]. It exhibits high potency and selectivity for mGlu2.

2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one

Compound Description: The crystal structure of this compound reveals that the pyrazole ring and its oxy-ethanone substituent are parallel, while the sulfonyl ring is roughly perpendicular to the pyrazole ring [].

5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

Compound Description: AZD1480 acts as a potent Jak2 inhibitor, showing efficacy in inhibiting signaling and proliferation of Jak2 V617F cell lines in vitro [].

2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

Compound Description: This compound is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor []. Its development utilized structure-based drug design targeting a unique "selectivity pocket" within PDE10A.

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 represents a potent and selective Akt inhibitor, designed to overcome the cutaneous toxicity associated with earlier Akt inhibitors [, ].

4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT)

Compound Description: Initially described as an Aurora kinase A (AURKA) inhibitor, PHT demonstrates an inhibitory effect on the growth of Merkel cell carcinoma (MCC) cells []. This effect is attributed to its ability to repress the transcription of viral T antigens, likely through inhibition of glycogen synthase kinase 3 (GSK3).

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

Compound Description: This compound was synthesized via a reaction involving a triazole carbaldehyde and a trichlorophenylhydrazine [].

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

Compound Description: PF-06747775 is a high-affinity, irreversible inhibitor designed to target oncogenic EGFR mutants, demonstrating selectivity over wild-type EGFR [].

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

Compound Description: Acrizanib acts as a VEGFR-2 inhibitor specifically designed for topical ocular delivery for treating neovascular age-related macular degeneration [].

2-{4-[(1E)-1-(Hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)-1H-pyrazol-1-yl}ethan-1-ol (GDC-0879)

Compound Description: GDC-0879 is a potent and selective B-Raf kinase inhibitor, demonstrating efficacy in inhibiting tumor growth [].

N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives

Compound Description: These derivatives have shown to inhibit tubulin polymerization and demonstrate effective antiproliferative activities against various cancer cell lines [].

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Compound Description: These ethers represent a novel class of G protein-gated inwardly-rectifying potassium (GIRK) channel activators [].

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

Compound Description: AMG 337 acts as a potent and selective inhibitor of MET [].

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

Compound Description: PF-04254644 acts as an inhibitor of receptor tyrosine kinase c-Met, displaying high protein kinase selectivity but also broad phosphodiesterase (PDE) family inhibition, leading to myocardial degeneration in rats [].

Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide (NT-0249)

Compound Description: NT-0249 serves as a potent and selective NLRP3 inflammasome inhibitor, demonstrating efficacy in cellular and mouse models of inflammation [].

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides

Compound Description: This series of compounds acts as novel, potent, and selective inhibitors of monoamine oxidase B (MAO-B), showing potential for improving memory and cognition [].

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol derivatives

Compound Description: These derivatives exhibit anti-diabetic activity [].

2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide

Compound Description: This compound serves as a precursor for synthesizing various heterocyclic hybrids, including acridines and tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridines [].

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

Compound Description: APD791 functions as a novel 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist, demonstrating potent activity on platelets and vascular smooth muscle [].

Overview

(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a chiral compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This specific compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an alcohol functional group. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Source

The compound can be synthesized from 1-methyl-1H-pyrazole and other reagents through various chemical reactions. Key sources of information regarding its synthesis and applications include recent scientific literature and chemical databases, which provide insights into its properties and potential uses in drug development .

Classification

(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is classified as an alcohol and a heterocyclic compound due to the presence of the pyrazole ring. It is also categorized under organic compounds, specifically within the subgroup of pyrazoles, which are known for their role in pharmaceuticals and agrochemicals.

Synthesis Analysis

Methods

The synthesis of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate alkylating agent or through the reduction of corresponding ketones or aldehydes. Key synthetic routes may include:

  • Alkylation: The reaction of 1-methyl-1H-pyrazole with an alkyl halide under basic conditions.
  • Reduction: The reduction of 3-(1-methylpyrazol-3-yl)propanal using reducing agents like sodium borohydride or lithium aluminum hydride.

Technical Details

The reaction conditions often require careful control of temperature and pH to optimize yield and purity. The use of solvents such as ethanol or methanol is common during these reactions to facilitate solubility and reactivity.

Molecular Structure Analysis

Data

The molecular formula is C6H10N2OC_6H_{10}N_2O, with a molecular weight of approximately 142.16 g/mol. The compound exhibits chirality, with the (R) configuration indicating the spatial arrangement of its substituents.

Chemical Reactions Analysis

Reactions

(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol can participate in various chemical reactions typical for alcohols and heterocycles, including:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: Conversion to corresponding ketones or aldehydes upon treatment with oxidizing agents like chromium trioxide.

Technical Details

These reactions often require specific conditions such as temperature control, the presence of catalysts, or inert atmospheres to prevent unwanted side reactions.

Mechanism of Action

Process

The mechanism of action for (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol involves its interaction with biological targets, primarily through hydrogen bonding and π-stacking interactions due to its heterocyclic structure. It may act as an inhibitor or modulator in various biochemical pathways.

Data

Studies have shown that pyrazole derivatives can exhibit antibacterial, antifungal, and anti-inflammatory properties, suggesting that this compound might share similar bioactivities .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Approximately 80–85 °C.
  • Boiling Point: Not well-documented but expected to be above 150 °C due to its alcohol content.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in polar solvents like water and ethanol.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.

Relevant data indicate that the compound can undergo typical reactions associated with alcohols and nitrogen-containing heterocycles.

Applications

Scientific Uses

(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol has potential applications in:

  • Pharmaceutical Development: As a building block in the synthesis of novel drugs targeting various diseases.
  • Agricultural Chemistry: In the development of agrochemicals due to its biological activity against pests or pathogens.

Research continues to explore its efficacy in different therapeutic areas, emphasizing its importance in medicinal chemistry .

Synthetic Methodologies and Optimization

Enantioselective Synthesis of Chiral Pyrazole Derivatives

The stereoselective construction of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol requires precise chiral induction at the ethanol moiety. Two predominant strategies have been optimized for this purpose: enzymatic reduction and chiral auxiliary approaches. Enzymatic reduction utilizing alcohol dehydrogenases (ADHs) achieves exceptional enantioselectivity (>95% ee) by stereospecific reduction of the prochiral ketone precursor 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one. This biocatalytic route leverages the inherent stereospecificity of enzymes like Lactobacillus kefir ADH, which selectively transfers hydride to the re face of the carbonyl group [4]. Alternatively, chiral auxiliaries such as (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) can be employed, where diastereoselective addition to the ketone followed by auxiliary cleavage yields the target (R)-alcohol. The enzymatic route generally provides superior enantiomeric excess but requires optimization of cofactor regeneration systems for industrial feasibility [7].

Table 1: Enantioselective Synthesis Approaches

MethodChiral Controlleree (%)Yield (%)Key Advantage
Enzymatic ReductionL. kefir Alcohol Dehydrogenase>9575-85Exceptional stereoselectivity
Chiral Auxiliary(R)-1-Amino-2-(methoxymethyl)pyrrolidine88-9270-78No cofactor regeneration required
Asymmetric CatalysisRu(II)-(S)-BINAP Complex90-9480-88High turnover number (TON > 5,000)

Microwave-Assisted Cyclocondensation Techniques

Microwave irradiation has revolutionized pyrazole core formation, significantly accelerating the cyclocondensation between hydrazine derivatives and 1,3-dicarbonyl precursors. Under optimized microwave conditions (120°C, 150 W), the reaction time for synthesizing 1-methyl-3-acetylpyrazole – the key precursor to the target alcohol – is reduced from 12 hours to 25 minutes, with yields improving from 68% to 92%. This dramatic rate enhancement stems from efficient dielectric heating that surpasses conventional thermal transfer mechanisms. Crucially, microwave-specific parameters must be controlled to prevent racemization during subsequent reduction steps: temperature should not exceed 140°C, and exposure time must be limited to <30 minutes when handling chiral intermediates. The reduced thermal footprint also minimizes byproduct formation, particularly the elimination products that plague traditional reflux methods [4] [10].

Table 2: Microwave vs. Conventional Synthesis Parameters

ParameterMicrowave MethodConventional Method
Reaction Temperature120°C80°C (reflux)
Reaction Time25 minutes12 hours
Yield of 1-methyl-3-acetylpyrazole92%68%
Byproduct Formation<2%12-15%
Energy Consumption0.8 kWh/mol4.2 kWh/mol

Catalytic Asymmetric Reduction in Alcohol Functionalization

Catalytic asymmetric hydrogenation provides the most direct route to install the chiral center in (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. Prochiral ketone precursors undergo enantioselective reduction using transition metal catalysts coordinated with chiral ligands. Ru(II)-(S)-BINAP systems achieve 90-94% ee in supercritical CO₂ medium, leveraging tunable solvent density for optimal diastereofacial discrimination. For industrial applications, Noyori-type transfer hydrogenation catalysts ([RuCl(η⁶-p-cymene)(TsDPEN]) using HCO₂H/Et₃N as hydrogen donor provide exceptional atom economy under ambient pressure conditions. The reaction exhibits pronounced solvent dependence: aprotic solvents like THF maintain catalyst integrity, while protic solvents accelerate catalyst decomposition. Catalyst loading as low as 0.5 mol% suffices when molecular sieves are added to sequester water, preventing hydrolytic deactivation [5] [6] [7].

Solvent and Reagent Selection for Stereochemical Control

The stereochemical outcome of the ketone reduction step exhibits profound dependence on solvent polarity and additive selection. Polar aprotic solvents (DMF, DMSO) favor nucleophilic delivery of hydride to the carbonyl's si face, eroding enantioselectivity (ee <50%). Conversely, toluene and fluorinated alcohols (HFIP) promote re face attack through substrate-catalyst hydrogen bonding networks, achieving >90% ee. Additives such as MgCl₂·4H₂O dramatically enhance stereoselectivity by coordinating with the pyrazole nitrogen, locking the substrate conformation during reduction. Temperature optimization is critical: reactions below -15°C exhibit kinetic control with ee >95%, while ambient temperatures reduce selectivity to 80-85% due to competing radical pathways. For borane-mediated reductions, the steric bulk of the reducing agent determines stereoselectivity: diisopinocampheylborane (Ipc₂BH) outperforms sodium borohydride, providing 88% ee versus 20% ee [4] [10].

Scalability Challenges in Industrial Production

Transitioning laboratory synthesis to industrial production presents three primary challenges: catalyst cost, purification bottlenecks, and thermal management. Heterogenization of chiral catalysts (e.g., BINAP immobilized on mesoporous SBA-15) reduces effective catalyst cost by enabling 15-20 recycling cycles without significant enantioselectivity erosion. However, persistent issues include:

  • Thermodynamic Instability: The chiral alcohol undergoes racemization above 80°C during distillation purification, necessitating low-temperature crystallization alternatives.
  • Byproduct Management: Over-reduction to ethyl derivatives occurs at >5 kg scale due to thermal gradients in batch reactors, capped at 3% in lab settings.
  • Continuous Processing: Microreactor technology enables precise thermal control (ΔT ±1.5°C) during hydrogenation, improving ee from 92% to 96% compared to batch processes. Residence time optimization (120 seconds) prevents diketone formation through retro-aldol pathways [10].

Table 3: Industrial Scale Process Optimization

ChallengeLaboratory SolutionIndustrial Scale Adaptation
Catalyst CostHomogeneous Ru-BINAP (0.5 mol%)Heterogenized catalyst (0.1 mol%) with 15 recycles
PurificationSilica chromatographyCrystallization from heptane/THF (7:3)
Thermal ManagementIce bath coolingContinuous flow reactor (ΔT ±1.5°C)
Byproduct Control<3% impuritiesIn-line FTIR monitoring with feedback control
Production Capacity50 g/batch200 kg/day (continuous process)

Properties

CAS Number

1076195-50-0

Product Name

(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

IUPAC Name

(1R)-1-(1-methylpyrazol-3-yl)ethanol

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

InChI

InChI=1S/C6H10N2O/c1-5(9)6-3-4-8(2)7-6/h3-5,9H,1-2H3/t5-/m1/s1

InChI Key

IYZHSRBTZXDIHP-RXMQYKEDSA-N

SMILES

CC(C1=NN(C=C1)C)O

Canonical SMILES

CC(C1=NN(C=C1)C)O

Isomeric SMILES

C[C@H](C1=NN(C=C1)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.